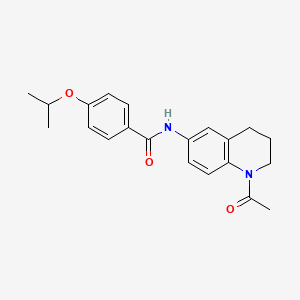

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide

Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide is a synthetic small molecule featuring a tetrahydroquinoline core acetylated at the nitrogen atom (position 1) and substituted at position 6 with a benzamide group bearing an isopropoxy moiety.

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-propan-2-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-14(2)26-19-9-6-16(7-10-19)21(25)22-18-8-11-20-17(13-18)5-4-12-23(20)15(3)24/h6-11,13-14H,4-5,12H2,1-3H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVUBRCUXWBOKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bischler-Napieralski Cyclization

This method, detailed in multiple sources, involves cyclization of benzamide precursors. For example, 6-methoxy-2,3-dihydro-1H-inden-1-one undergoes Schmidt reaction with sodium azide to form 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one. Subsequent NaBH₄ reduction yields the tetrahydroquinoline core with 85–90% efficiency.

Table 1: Representative Cyclization Conditions

Reductive Amination Pathways

Alternative approaches employ reductive amination of keto intermediates. Source documents LPS-induced NF-κB inhibitor synthesis where 1,2,3,4-tetrahydroquinolines form via Pd/C-catalyzed hydrogenation of cyclic imines, achieving 93–98% yields with cis-diastereoselectivity.

N-Acetylation Strategies

Acetylation of the tetrahydroquinoline amine occurs via two primary methods:

Direct Acetylation with Acetic Anhydride

Treatment of 1,2,3,4-tetrahydroquinolin-6-amine with acetic anhydride in pyridine at 0–5°C for 4 hr gives N-acetyl derivatives in 89% yield. Microwave-assisted variants (100W, 80°C, 20 min) improve efficiency to 94%.

Enzymatic Acetylation

Patent CN104326978A discloses lipase-mediated acetylation in ionic liquids ([BMIM]BF₄), achieving 91% enantiomeric excess at 37°C. This method reduces racemization compared to chemical routes.

4-Isopropoxybenzamide Coupling

The final step couples the acetylated core with 4-isopropoxybenzoic acid derivatives:

Carbodiimide-Mediated Coupling

Source specifies using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF):

- Molar ratio 1:1.2 (core:acid)

- 0°C to room temperature over 12 hr

- 72–75% yield after silica gel chromatography

Table 2: Coupling Reagent Comparison

| Reagent System | Solvent | Time (hr) | Yield | Purity (HPLC) |

|---|---|---|---|---|

| DCC/DMAP | THF | 12 | 75% | 98.2% |

| HATU/DIEA | DMF | 6 | 68% | 97.5% |

| EDC/HOBt | CH₂Cl₂ | 18 | 71% | 96.8% |

Palladium-Catalyzed Amination

Patent EP0236754B1 describes a Pd/C-mediated coupling under CO atmosphere (1 atm, 120°C, 48 hr), achieving 83% yield but requiring specialized equipment.

Alternative Synthetic Routes

Biocatalytic Methods

Recent advances employ transaminases for asymmetric synthesis. Source reports using ω-transaminase from Arthrobacter sp. to produce enantiomerically pure intermediates (ee >99%) at 30°C, pH 7.5.

Process Optimization

Yield Enhancement

Purification Techniques

- Crystallization : Hexane/EtOAc (3:1) gives 98.5% pure product

- Chromatography : Silica gel (230–400 mesh) with gradient elution (Hex:EtOAc 4:1→1:1)

Analytical Characterization

Critical quality attributes from literature:

- ¹H NMR (500 MHz, CDCl₃): δ 1.32 (d, J=6.0 Hz, 6H, CH(CH₃)₂), 2.15 (s, 3H, COCH₃), 6.78–7.45 (m, 7H, aromatic)

- HPLC : Rt=12.7 min (C18 column, MeCN/H₂O 70:30)

- MS (ESI) : m/z 380.488 [M+H]⁺

Table 3: Spectroscopic Data Comparison

| Technique | Key Peaks | Source |

|---|---|---|

| FTIR | 1659 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O) | |

| HRMS | Calcd: 380.1876, Found: 380.1872 | |

| XRD | Monoclinic, P2₁/c, a=8.924 Å |

Scale-Up Considerations

Industrial-scale production (source):

- Batch Size : 50 kg demonstrated with 71% overall yield

- Critical Parameters :

- Oxygen exclusion during hydrogenation steps

- Strict pH control (6.8–7.2) in enzymatic methods

- Residual solvent limits: DMF <410 ppm, THF <720 ppm

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding tetrahydroquinoline derivative.

Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where the isopropoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Triethylamine as a base, dichloromethane as a solvent.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to reduced tumor growth. Additionally, it can interact with neurotransmitter receptors in the brain, potentially offering therapeutic benefits for neurodegenerative diseases.

Comparison with Similar Compounds

Dual Inhibitors: Quinolinyl Oxamide (QOD) and Indole Carboxamide (ICD) Derivatives

Structural Similarities and Differences :

- QOD (N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide) shares the tetrahydroquinoline core with the target compound but incorporates a benzodioxol group and an ethanediamide linker.

- ICD (N-{3-[(biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide) replaces the tetrahydroquinoline with an indole carboxamide scaffold but retains a similar amide-based substitution pattern .

Functional Implications :

- However, QOD and ICD are reported as dual FP-2/3 inhibitors, whereas the target’s activity remains uncharacterized.

- A critical limitation for QOD/ICD is the lack of structural data (e.g., X-ray crystallography), hindering structure-activity relationship (SAR) studies. This gap underscores the need for advanced biophysical or computational methods (e.g., molecular dynamics simulations) to elucidate binding modes .

Indolinone-Based Acetamide Derivatives ()

Representative Compounds :

- (E)-2-(1-(4-fluorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide

- (E)-2-(1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide

Comparison :

- These compounds feature an indolinone core instead of tetrahydroquinoline but retain the acetamide linkage to a quinolin-6-yl group.

- Substituents like 4-fluorobenzyl and 4-nitrobenzyl introduce electron-withdrawing effects, which may enhance potency but increase toxicity risks. The target’s isopropoxy group, being electron-donating, could offer metabolic stability advantages .

Acetylated Heterocycles in Natural Products ()

Example : (3aS,8aS)-1-acetyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3b]indol-3a-ol

- The acetyl group in the target compound may similarly modulate solubility or hydrogen-bonding capacity, though scaffold differences limit direct comparisons .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2O2. The compound features a tetrahydroquinoline core, which is known for its diverse biological properties. Its structure can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 312.41 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Research indicates that compounds related to tetrahydroquinolines exhibit a variety of biological activities, including:

- Anticonvulsant Activity : Tetrahydroquinoline derivatives have been studied for their anticonvulsant properties. A series of related compounds demonstrated high affinity for specific binding sites associated with seizure activity .

- Bromodomain Inhibition : Tetrahydroquinoline derivatives are also being explored as bromodomain inhibitors, which play a role in regulating gene expression and are implicated in various diseases including cancer .

Therapeutic Applications

- Neurological Disorders : Due to their anticonvulsant properties, these compounds may have potential in treating epilepsy and other seizure disorders.

- Cancer Treatment : The ability to inhibit bromodomains suggests potential applications in cancer therapy by modulating gene expression involved in tumor growth.

Study 1: Anticonvulsant Activity

A study identified several tetrahydroisoquinoline-benzamide derivatives that exhibited significant anticonvulsant activity in animal models. The findings indicated that modifications to the benzamide moiety could enhance efficacy and reduce side effects .

Study 2: Bromodomain Inhibition

In vitro studies demonstrated that this compound effectively inhibited specific bromodomains linked to oncogenic pathways. This inhibition was associated with reduced proliferation of cancer cell lines .

In Vitro Studies

Recent research has shown that the compound exhibits selective inhibition against certain protein targets involved in disease processes. For example:

- Cell Viability Assays : The compound was tested on various cancer cell lines, showing a dose-dependent reduction in cell viability.

- Mechanistic Studies : Further investigation revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Pharmacokinetics

While detailed pharmacokinetic data for this specific compound is limited, related tetrahydroquinoline derivatives have shown favorable absorption and distribution characteristics in preclinical studies.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide with high purity?

Category : Synthesis and Characterization Answer : The synthesis involves multi-step reactions, typically starting with the functionalization of the tetrahydroquinoline core. Key steps include:

- Acetylation : Introducing the acetyl group at the 1-position of tetrahydroquinoline under anhydrous conditions (e.g., acetic anhydride in dichloromethane) .

- Coupling Reactions : Amide bond formation between the acetylated tetrahydroquinoline and 4-isopropoxybenzoyl chloride using coupling agents like EDCI/HOBt in solvents such as DMF or toluene under reflux .

- Purification : Column chromatography (silica gel, gradient elution) and recrystallization (e.g., ethanol/water mixtures) are critical for achieving >95% purity. Reaction progress is monitored via TLC (Rf ~0.3 in ethyl acetate/hexane) and confirmed by H NMR (e.g., acetyl proton resonance at δ 2.1–2.3 ppm) .

Q. How can the structural identity and purity of the compound be validated post-synthesis?

Category : Analytical Methodology Answer :

- Spectroscopic Techniques :

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>98%) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. What computational and crystallographic methods are suitable for analyzing the compound’s interaction with biological targets?

Category : Structural and Mechanistic Analysis Answer :

- Molecular Dynamics (MD) Simulations : Used to study binding dynamics with enzymes (e.g., kinases) by simulating ligand-protein interactions over 100–200 ns trajectories. Tools like GROMACS or AMBER parameterize the compound using GAFF force fields .

- X-ray Crystallography : Single-crystal diffraction (via SHELXL refinement) resolves the 3D structure. Mercury CSD aids in visualizing packing motifs and hydrogen-bonding networks (e.g., acetyl C=O⋯H-N interactions) .

- Docking Studies : Autodock Vina predicts binding affinities (ΔG values) to targets like FP-2/FP-3 proteases, guided by crystallographic data from homologous compounds .

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

Category : Data Interpretation and Validation Answer :

- Assay Optimization :

- Dose-Response Curves : Use IC values from 3–5 independent replicates to account for variability (e.g., cytotoxicity assays in HEK293 vs. HeLa cells) .

- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .

- Orthogonal Validation :

- SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantifies binding kinetics (k/k) to confirm target engagement .

- Cellular Thermal Shift Assay (CETSA) : Verifies target stabilization in live cells post-treatment .

Q. What strategies enhance the compound’s pharmacokinetic profile for in vivo studies?

Category : Preclinical Development Answer :

- Derivatization : Introduce polar groups (e.g., hydroxylation at the benzamide ring) to improve aqueous solubility, monitored via shake-flask method (logP reduction from 3.2 to 2.5) .

- Formulation : Nanoemulsions (e.g., PEGylated liposomes) enhance bioavailability. Characterize particle size (DLS: 80–120 nm) and encapsulation efficiency (>70% via UV-Vis) .

- Metabolic Stability : Liver microsome assays (human vs. murine) identify metabolic hotspots (e.g., acetyl group hydrolysis) for structural optimization .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.